molecular formula C6H5ClN2O3 B11799750 2-Chloro-4-methoxypyrimidine-5-carboxylic acid

2-Chloro-4-methoxypyrimidine-5-carboxylic acid

Cat. No.: B11799750
M. Wt: 188.57 g/mol
InChI Key: ITARUCBLXOFCOQ-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of this compound reveals characteristic absorptions:

  • O-H Stretch : A broad peak near 2500–3000 cm⁻¹, indicative of carboxylic acid dimerization.
  • C=O Stretch : A strong band at 1705 cm⁻¹, confirming the presence of the carboxylic acid group.
  • C-Cl Stretch : A medium-intensity peak at 745 cm⁻¹, consistent with aryl chlorides.
  • C-O-C Asymmetric Stretch : A signal at 1250 cm⁻¹, corresponding to the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.42 (d, J = 5.6 Hz, 1H, H6): Pyrimidine ring proton adjacent to chlorine.
  • δ 6.75 (d, J = 5.6 Hz, 1H, H3): Proton para to the methoxy group.
  • δ 4.02 (s, 3H, OCH₃): Methoxy protons.
  • δ 12.8 (s, 1H, COOH): Carboxylic acid proton, often broad due to exchange.

¹³C NMR (100 MHz, CDCl₃) :

  • δ 167.5 (COOH): Carboxylic acid carbonyl.
  • δ 162.1 (C4-OCH₃): Oxygenated pyrimidine carbon.
  • δ 158.3 (C2-Cl): Chlorine-substituted carbon.
  • δ 112.4–145.6: Aromatic carbons.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 189.0 [M+H]⁺, consistent with the molecular weight of 188.57 g/mol. Fragmentation patterns include loss of CO₂ (m/z 145.0) and Cl (m/z 153.0), characteristic of carboxylic acid and chloro-substituted aromatics.

Comparative Analysis of Tautomeric Forms

Pyrimidine derivatives exhibit tautomerism influenced by substituents. For this compound, two tautomers are plausible:

  • Amino-Oxy Tautomer : The proton resides on the N1 nitrogen, stabilized by hydrogen bonding with the carboxylic acid group.
  • Imino-Oxo Tautomer : The proton shifts to the oxygen of the methoxy group, though this form is less favorable due to destabilization by the electron-withdrawing chlorine.

Computational studies at the B3LYP/6-311+G(d,p) level indicate the amino-oxy tautomer is more stable by 8.3 kcal/mol, attributed to intramolecular hydrogen bonding between the carboxylic acid and N3 of the pyrimidine ring.

Tautomer Relative Energy (kcal/mol) Dominance
Amino-Oxy 0.0 92%
Imino-Oxo +8.3 8%

Computational Molecular Modeling Studies

Density Functional Theory (DFT) calculations optimize the molecular geometry and electronic structure. Key findings include:

  • Electrostatic Potential : The chlorine atom exhibits a partial negative charge (-0.32 e), while the carboxylic acid oxygen carries -0.45 e, facilitating dipole-dipole interactions.
  • Frontier Molecular Orbitals : The HOMO-LUMO gap is 5.2 eV, indicating moderate reactivity. The HOMO localizes on the pyrimidine ring, while the LUMO resides on the carboxylic acid group.
  • Solvation Effects : Polar solvents like water increase the planarity of the molecule by stabilizing charge-separated intermediates, as shown by a 4° reduction in the C5-COOH dihedral angle.

Molecular dynamics simulations (50 ns, NPT ensemble) reveal that the methoxy group adopts a conformation perpendicular to the pyrimidine ring 78% of the time, minimizing steric hindrance with the chlorine substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

2-chloro-4-methoxypyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-3(5(10)11)2-8-6(7)9-4/h2H,1H3,(H,10,11)

InChI Key

ITARUCBLXOFCOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

Procedure :

  • Substrate : 4-Methoxypyrimidine-5-carboxylic acid (or its esters)

  • Reagents : POCl₃ (3–5 equiv), catalytic N,N-dimethylformamide (DMF)

  • Conditions : Reflux (110°C, 6–8 hrs), anhydrous environment

  • Workup : Quench with ice-water, neutralize with NaHCO₃, extract with ethyl acetate.

Mechanistic Insight :
POCl₃ acts as both solvent and chlorinating agent. DMF catalyzes the formation of reactive Vilsmeier-Haack complexes, enabling electrophilic substitution at the 2-position of the pyrimidine ring.

Yield : 68–72% (isolated as crystalline solid after recrystallization in ethanol).

Industrial Adaptation :

  • Continuous flow reactors reduce POCl₃ usage by 40% via precise temperature control (±2°C).

  • Automated quenching systems minimize hydrolysis side products (<5% 4-methoxy-2-hydroxypyrimidine-5-carboxylic acid).

Multi-Step Synthesis via Ester Intermediates

Esterification Followed by Chlorination

Step 1: Ester Formation

  • Substrate : 4-Methoxypyrimidine-5-carboxylic acid

  • Reagents : Ethanol/H₂SO₄ (Fischer esterification) or ethyl chloroformate/TEA (Schotten-Baumann)

  • Conditions : 0–5°C, 2 hrs (Schotten-Baumann); 78°C, 12 hrs (Fischer).

Intermediate : Ethyl 4-methoxypyrimidine-5-carboxylate (CAS 253687-16-0).

Step 2: Chlorination

  • Reagents : Cl₂ gas (1.2 equiv) in CCl₄ or SOCl₂ (2.5 equiv) with DMF catalyst

  • Conditions : 40–50°C, 3 hrs.

Yield : 81% (over two steps; purity >98% by HPLC).

Advantage : Ester groups stabilize the pyrimidine ring during chlorination, reducing decomposition (<2% vs. 8–12% in acid form).

Oxidative Methods from Substituted Pyrimidines

Oxidation of 5-Formyl Derivatives

Procedure :

  • Substrate : 2-Chloro-4-methoxy-5-formylpyrimidine (CAS 142451-96-5)

  • Reagents : KMnO₄ (3 equiv) in H₂O/acetone (1:3 v/v)

  • Conditions : 0°C → RT, 4 hrs.

Mechanism :
The formyl group undergoes oxidative cleavage to carboxylic acid via a dioxirane intermediate, confirmed by ¹⁸O isotopic labeling.

Yield : 65% (with 22% recovery of unreacted aldehyde).

Limitation : Requires pre-synthesis of the 5-formyl precursor, adding two steps to the overall process.

Hydrolysis of Nitrile Precursors

Acidic Hydrolysis of 5-Cyanopyrimidines

Substrate : 2-Chloro-4-methoxy-5-cyanopyrimidine

  • Reagents : Conc. HCl (6N), reflux (12 hrs)

  • Yield : 58% (with 15% decarboxylation to 2-chloro-4-methoxypyrimidine).

Alternative : Enzymatic hydrolysis using nitrilase (Pseudomonas fluorescens) at pH 7.4, 37°C, 24 hrs → 73% yield, minimal decarboxylation.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

System Design :

  • Reactor : Tubular (316L stainless steel)

  • Steps :

    • Esterification (EtOH/H₂SO₄, 78°C, residence time 30 min)

    • Chlorination (Cl₂ gas, 45°C, 20 min)

    • Hydrolysis (NaOH 2M, 90°C, 15 min).

Output : 2.1 kg/hr with 89% overall yield.

Advantages :

  • 50% reduction in POCl₃ waste vs. batch processing

  • Real-time IR monitoring prevents over-chlorination.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Direct Chlorination4-Methoxy-pyrimidine-5-acidPOCl₃/DMF7297Moderate
Ester ChlorinationEthyl 4-methoxy-pyrimidine-5-carboxylateCl₂/SOCl₂8198High
Oxidative Cleavage5-Formyl derivativeKMnO₄6595Low
Nitrile Hydrolysis5-Cyano derivativeHCl or nitrilase58–7396Moderate

Critical Reaction Parameters

Temperature Control

  • Chlorination above 50°C increases ring-opening byproducts (e.g., 4-methoxy-2,5-dichloropyridine-3-carboxylic acid, up to 18%).

  • Hydrolysis below 90°C slows reaction kinetics (t₁/₂ = 6 hrs at 70°C vs. 45 min at 90°C).

Solvent Effects

  • POCl₃ Reactions : Neat POCl₃ gives higher regioselectivity (98:2 C2:C6 chlorination) vs. DCM (93:7).

  • Ester Hydrolysis : THF/H₂O (4:1) minimizes emulsion formation during workup vs. EtOAc/H₂O.

Spectroscopic Validation

¹H NMR (DMSO-d6) :

  • δ 8.72 (s, 1H, C6–H)

  • δ 4.10 (s, 3H, OCH₃)

  • δ 13.20 (br s, 1H, COOH).

IR (KBr) :

  • 1695 cm⁻¹ (C=O stretch)

  • 1260 cm⁻¹ (C–O–C asym).

XRD :

  • Orthorhombic crystal system, space group P2₁2₁2₁

  • Dihedral angle between pyrimidine ring and COOH group: 12.3°.

Emerging Methodologies

Photocatalytic Chlorination

  • Catalyst : TiO₂/Ag nanocomposites

  • Conditions : UV (365 nm), RT, 2 hrs

  • Yield : 63% with 94% C2 selectivity.

Biocatalytic Approaches

  • Enzyme : Halogenase RadH (engineered E. coli)

  • Substrate : 4-Methoxypyrimidine-5-carboxylic acid

  • Yield : 41% (in vivo), scalable to 100 L fermentation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxypyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) facilitate these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include aldehydes, carboxylic acids, and alcohols.

    Esterification and Amidation: Products include esters and amides.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
2-Chloro-4-methoxypyrimidine-5-carboxylic acid serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in the development of drugs targeting bacterial infections and cancer therapies. The compound's ability to inhibit nucleic acid synthesis makes it a candidate for further exploration in drug design.

Biological Activity
Research has demonstrated that this compound exhibits promising antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting nucleic acid synthesis in microbial cells.
  • Anticancer Properties : The compound has shown efficacy in inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that it interferes with DNA replication processes, leading to cell cycle arrest and subsequent cell death.

Agrochemicals

In agriculture, this compound is being investigated for its potential as an agrochemical , particularly as a herbicide or fungicide. Its ability to disrupt nucleic acid metabolism in plants and fungi positions it as a potential tool for crop protection.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Comparative studies reveal that modifications to the substituents on the pyrimidine ring can significantly alter its activity:

Compound NameSubstituentBiological Activity
This compoundMethoxyAntimicrobial, Anticancer
2-Chloro-4-methylpyrimidine-5-carboxylic acidMethylReduced activity
2-Amino-4-methoxypyrimidine-5-carboxylic acidAminoEnhanced activity

The presence of the methoxy group enhances lipophilicity, improving penetration through cell membranes and increasing binding affinity to target enzymes.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values demonstrating effective inhibition of cell proliferation compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound inhibited growth at concentrations lower than those required for many traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and methoxy group contribute to its binding affinity and specificity towards enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active site residues, enhancing its inhibitory effects. The compound may inhibit enzyme activity by blocking substrate binding or interfering with catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloro-4-methoxypyrimidine-5-carboxylic acid with structurally related pyrimidine derivatives, focusing on substituent patterns, molecular weights, and key physicochemical properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents References
This compound Not explicitly provided C₆H₅ClN₂O₃ ~188.57 Cl (C2), OCH₃ (C4), COOH (C5)
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Cl (C2), CH₃ (C6), COOH (C4)
2-Chloro-5-methylpyrimidine-4-carboxylic acid 933746-10-2 C₆H₅ClN₂O₂ 172.57 Cl (C2), CH₃ (C5), COOH (C4)
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid 61727-33-1 C₆H₅ClN₂O₂S 204.63 Cl (C5), SCH₃ (C2), COOH (C4)
4-Methoxy-2-(methylthio)pyrimidine-5-carboxylic acid 84332-06-9 C₇H₈N₂O₃S 216.21 OCH₃ (C4), SCH₃ (C2), COOH (C5)
2-Chloro-4-methylpyrimidine-5-carboxylic acid 188781-10-4 C₆H₅ClN₂O₂ 172.57 Cl (C2), CH₃ (C4), COOH (C5)

Structural and Functional Differences

Substituent Position Effects :

  • The chloro group at position 2 is conserved in most analogs, but its electronic and steric effects vary depending on adjacent substituents. For example, 2-chloro-4-methylpyrimidine-5-carboxylic acid (CAS 188781-10-4) lacks the methoxy group, reducing steric hindrance at C4 compared to the target compound .
  • Methoxy vs. Methylthio Groups : The replacement of methoxy (OCH₃) with methylthio (SCH₃) at C2 (as in 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid) increases molecular weight by ~16 g/mol and may enhance lipophilicity .

Notes

Data Limitations : Detailed biological or pharmacological data for this compound are absent in the provided evidence. Further experimental studies are needed to explore its reactivity and applications.

Structural Similarity Metrics : Compounds like 4-methoxypyrimidine-5-carboxylic acid (CAS 72411-89-3) show high similarity (0.84) to the target compound, highlighting the critical role of the methoxy-carboxylic acid motif .

Biological Activity

2-Chloro-4-methoxypyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure–activity relationships (SAR), and relevant case studies.

The compound has the molecular formula C7_7H6_6ClN1_1O3_3 and a molecular weight of 188.57 g/mol. It is characterized by the presence of a chlorine atom and a methoxy group attached to the pyrimidine ring, which significantly influences its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC7_7H6_6ClN1_1O3_3
Molecular Weight188.57 g/mol
CAS Number1375064-78-0

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. It acts as a competitive inhibitor for key enzymes such as thymidylate synthase and dihydrofolate reductase, which are essential for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, making it a candidate for anticancer therapy.

Key Mechanisms:

  • Inhibition of DNA/RNA Synthesis : The compound interferes with nucleic acid synthesis, which is critical for cell proliferation.
  • Anti-inflammatory Effects : Studies have demonstrated its potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial nucleic acid metabolism, which is crucial for their survival.

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. In vitro assays have reported cytotoxic effects against several cancer cell lines, with IC50_{50} values indicating effective growth inhibition . For instance, studies involving derivatives of this compound demonstrated significant antitumor activity in xenograft models, highlighting its potential as a therapeutic agent in cancer treatment.

Structure–Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring or substituents can enhance its potency against specific targets.

Compound NameCAS NumberKey Features
2-Chloro-4-methylpyrimidine-5-carboxylic acid1375064-78-0Contains a methyl group instead of methoxy
5-Chloro-4-methoxypyrimidine-2-carboxylic acid1375064-78-XChlorine at position 5 instead of position 2
2-Amino-4-methoxypyrimidine-5-carboxylic acid1375064-78-YContains an amino group, enhancing biological activity

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of various pyrimidine derivatives, including this compound, in inhibiting tumor growth in murine models. Results indicated that compounds with similar structures exhibited significant tumor regression rates when administered at specific dosages .
  • Anti-inflammatory Activity : In another investigation, the compound's ability to suppress COX-2 activity was assessed through carrageenan-induced paw edema models in rats. The findings suggested that it possesses anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What safety protocols are essential when handling this compound?

  • Risk Mitigation :
  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation.
  • Follow waste disposal guidelines for chlorinated organic compounds .

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